molecular formula C12H10N6 B1471101 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1461704-75-5

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Cat. No. B1471101
CAS RN: 1461704-75-5
M. Wt: 238.25 g/mol
InChI Key: WVAUYUAYHYPPJZ-UHFFFAOYSA-N
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Description

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a chemical compound with the molecular formula C12H10N6 and a molecular weight of 238.25 g/mol . It is offered by several suppliers for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H10N6 . Detailed structural analysis might require additional tools such as X-ray crystallography or NMR spectroscopy, which are not available in this context.

Scientific Research Applications

Complex Formation and Structural Studies

Research has demonstrated the utility of pyrazole-derived ligands, similar in structure to 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile, in forming complexes with platinum group metals. These complexes are characterized by their unique structural and spectral properties. Specifically, studies on ligands with pendant nitrile groups have shown that these groups do not participate in complexation but remain as free pendant groups, highlighting the potential of such ligands in creating complexes with specific structural characteristics (Sairem et al., 2012).

Ligand Synthesis and Metal Complexes

The synthesis and structure of highly substituted pyrazole ligands, alongside their complexes with platinum(II) and palladium(II), have been explored, showcasing the versatility of pyrazole derivatives in coordination chemistry. The formation of ML2Cl2 complexes with distinct geometries based on the ligand structure offers insights into the design of new metal complexes with potential applications in catalysis and material science (Budzisz et al., 2004).

DFT Studies and Ligand Applications

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations have been employed to study a new family of pyrazole derivatives. These studies provide valuable information on the electronic structure and potential applications of these compounds as ligands in inorganic chemistry, further highlighting the robustness of the conjugated structure formed by pyrazole and benzonitrile rings (Faundez-Gutierrez et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling it . Similar precautions might be necessary for 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.

Future Directions

A paper on the synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties suggests that similar compounds might have potential applications in the development of new fungicides . This could be a possible future direction for the research and development of 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.

properties

IUPAC Name

4-[4-(azidomethyl)-1-methylpyrazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c1-18-8-11(7-15-17-14)12(16-18)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAUYUAYHYPPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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